2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid
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Overview
Description
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid is an organic compound that features a triazole ring attached to a phenyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid typically involves the reaction of 4-(4H-1,2,4-triazol-3-yl)aniline with bromoacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the bromoacetic acid, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or water, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and sensing.
Biology: The compound’s derivatives are studied for their antimicrobial and anticancer properties, making it a valuable scaffold for developing new therapeutic agents.
Industry: It is used as an intermediate in the synthesis of various agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to biological macromolecules. This interaction can modulate the activity of the target, leading to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of acetic acid.
2-(4-(1H-1,2,4-triazol-1-yl)phenyl)acetic acid: Similar structure but with a different triazole isomer.
4-(4H-1,2,4-triazol-3-yl)phenylacetic acid: Similar structure but with the triazole ring in a different position.
Uniqueness
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid is unique due to its specific arrangement of the triazole ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
2694745-35-0 |
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Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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